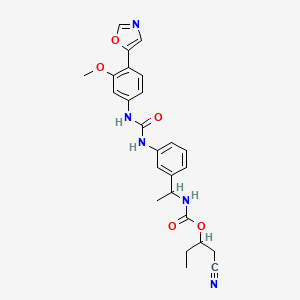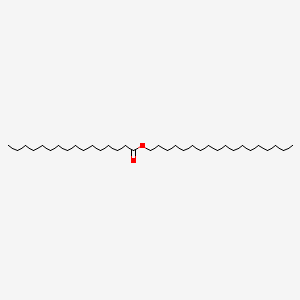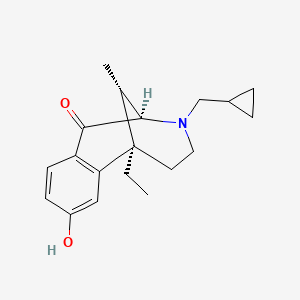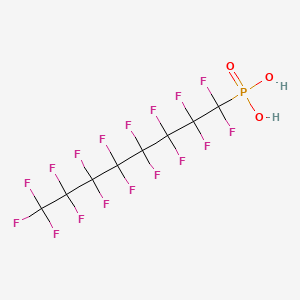
Mmb-chmica
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[(1-cyclohexylmethyl)-1H-indol-3-yl]carbonyl-L-valinate, commonly known as Mmb-chmica, is a synthetic cannabinoid. It is a designer drug that mimics the effects of naturally occurring cannabinoids found in cannabis. This compound is known for its potent psychoactive properties and has been identified in various drug seizures .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mmb-chmica involves several steps. The starting material is typically indole, which undergoes a series of chemical reactions to form the final product. The key steps include:
Cyclohexylmethylation: Indole is reacted with cyclohexylmethyl chloride in the presence of a base to form 1-(cyclohexylmethyl)-1H-indole.
Carbonylation: The intermediate is then reacted with phosgene to introduce the carbonyl group, forming 1-(cyclohexylmethyl)-1H-indole-3-carbonyl chloride.
Valination: The final step involves reacting the carbonyl chloride with L-valine methyl ester to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Mmb-chmica undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Substitution reactions can occur at the indole ring or the cyclohexylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated and halogenated derivatives of this compound. These derivatives can have different pharmacological properties compared to the parent compound .
科学研究应用
Mmb-chmica has several scientific research applications:
作用机制
Mmb-chmica exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the brain and peripheral tissues. This binding activates the receptors, leading to a cascade of intracellular signaling pathways that result in the psychoactive effects associated with cannabinoids. The molecular targets include G-protein coupled receptors, which modulate neurotransmitter release and neuronal excitability .
相似化合物的比较
Similar Compounds
AMB-CHMICA: Structurally similar to Mmb-chmica, with slight variations in the chemical structure.
MDMB-CHMICA: Another synthetic cannabinoid with similar pharmacological properties.
AMB-FUBINACA: Shares structural similarities with this compound but has different metabolic and pharmacokinetic profiles.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. It has a high affinity for cannabinoid receptors, making it more potent than some other synthetic cannabinoids. Additionally, its metabolic profile differs from similar compounds, leading to unique metabolites that can be used as biomarkers in forensic analysis .
属性
CAS 编号 |
1971007-94-9 |
|---|---|
分子式 |
C22H30N2O3 |
分子量 |
370.5 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[1-(cyclohexylmethyl)indole-3-carbonyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C22H30N2O3/c1-15(2)20(22(26)27-3)23-21(25)18-14-24(13-16-9-5-4-6-10-16)19-12-8-7-11-17(18)19/h7-8,11-12,14-16,20H,4-6,9-10,13H2,1-3H3,(H,23,25)/t20-/m0/s1 |
InChI 键 |
ROWZIXRLVUOMCJ-FQEVSTJZSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 |
规范 SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B8270094.png)













